Aluminum cation
Description
Structure
2D Structure
Properties
CAS No. |
22537-23-1 |
|---|---|
Molecular Formula |
Al+3 |
Molecular Weight |
26.981538 g/mol |
IUPAC Name |
aluminum(3+) |
InChI |
InChI=1S/Al/q+3 |
InChI Key |
REDXJYDRNCIFBQ-UHFFFAOYSA-N |
SMILES |
[Al+3] |
Canonical SMILES |
[Al+3] |
Other CAS No. |
22537-23-1 |
Origin of Product |
United States |
Advanced Coordination Chemistry and Complexation of Aluminum Cation
Ligand Exchange Kinetics and Mechanisms in Aluminum Cation Complexes
The exchange of ligands, particularly water molecules, in this compound complexes is generally a relatively fast process. The rate of water exchange on the [Al(H₂O)₆]³⁺ ion is on the order of 10⁻⁵ s⁻¹ at room temperature, indicating an associative or dissociative interchange mechanism. acs.org The kinetics of ligand exchange are influenced by the nature of the incoming ligand and the reaction conditions. For instance, the formation of aluminum citrate (B86180) complexes involves both monodentate and bidentate coordination, with rate constants for the formation of monodentate and bidentate complexes reported as (5.4 ± 0.5) × 10³ and 80 ± 10 dm³ mol⁻¹ s⁻¹, respectively. rsc.org The mechanisms often involve the initial formation of outer-sphere complexes followed by inner-sphere ligand substitution, or direct inner-sphere substitution.
Thermodynamics of this compound Complex Formation with Diverse Ligands
The formation of complexes between Al³⁺ and various ligands is governed by thermodynamic principles, quantified by stability constants (log K). These constants reflect the strength of the interaction and the tendency of the cation to bind with a particular ligand. Aluminum forms stable complexes with both organic and inorganic ligands.
Organic Acid Ligand Interactions and Stability Constants
This compound exhibits significant complexation with organic acids, forming stable chelates. The stability of these complexes is influenced by the structure of the organic acid, the number of coordinating groups, and the pH of the solution.
Acetate (B1210297): Aluminum forms several acetate complexes, including Al(AcO)²⁺, Al(OH)(AcO)⁺, and Al(AcO)₂⁺. Stability constants for these complexes have been determined at elevated temperatures. doi.org Studies under physiological conditions (37 °C, 0.15 mol dm⁻³ NaCl) indicate the presence of mononuclear ML₂ species and binuclear hydroxo-complexes. tandfonline.com
Citrate: Citrate is a particularly strong ligand for Al³⁺, forming stable complexes. Stability constants for 1:1 and 1:2 Al-citrate complexes have been reported, with effective binding constants of 10¹¹⋅⁵⁹ and 10¹⁴⋅⁹⁰, respectively. acs.org Citrate plays a crucial role in Al³⁺ speciation in biological systems, often outcompeting other ligands like phosphate (B84403). nih.govnih.gov The formation of Al-citrate complexes is significant across a range of pH values. researchgate.net
Oxalate (B1200264): Aluminum forms complexes with oxalate, with stability constants reported for the Al(Ox)⁺ and Al(Ox)₂⁻ species. cdnsciencepub.com
Lactate (B86563): Aluminum also forms complexes with lactate, with stability constants being studied in various conditions. nih.gov
Table 1: Stability Constants (log K) of this compound with Selected Organic Acids
| Ligand | Complex Type | log K (approx.) | Conditions (Temperature, Ionic Strength) | Reference |
| Acetate | Al(AcO)²⁺ | ~2.0-3.0 | 60-200°C | doi.org |
| Citrate | AlCit⁻ | ~10.5 | 293.7 K | rsc.org |
| Citrate | Al(H)Cit⁺ | ~6.6 | 293.7 K | rsc.org |
| Citrate | Al(H₂)Cit²⁺ | ~2.9 | 293.7 K | rsc.org |
| Oxalate | Al(Ox)⁺ | ~3.8 | 25°C, 0.2 M KCl | cdnsciencepub.com |
Note: Stability constants can vary significantly depending on experimental conditions (temperature, ionic strength, pH) and the specific calculation methods used.
Inorganic Anion Complexation Pathways
This compound also forms complexes with inorganic anions, which are important in various environmental and industrial contexts.
Fluoride (B91410): Aluminum forms a series of mononuclear complexes with fluoride ions, including AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻, AlF₅²⁻, and AlF₆³⁻. nih.govresearchgate.netusgs.gov Stability constants for these complexes have been determined at various temperatures and ionic strengths. For example, at 25°C and infinite dilution, the logarithmic values for the formation constants of AlFⁿ³⁻ⁿ are approximately 6.69 for n=1, 5.35 for n=2, 3.68 for n=3, and 2.75 for n=4. nih.gov Fluoride complexes are significant in natural waters, often dominating aluminum speciation below neutral pH. usgs.gov
Sulfate (B86663): Aluminum sulfate complexes, such as AlSO₄⁺ and Al(SO₄)₂⁻, are also well-established. usgs.govnih.govacs.orgacs.org Stability constants have been determined over a range of temperatures and ionic strengths. At 25°C and infinite dilution, log K₁ is approximately 3.84 and log K₂ is approximately 5.58 for the formation of AlSO₄⁺ and Al(SO₄)₂⁻, respectively. acs.orgacs.org Sulfate complexation can be important at high sulfate concentrations. usgs.gov
Phosphate: The interaction of Al³⁺ with phosphates is complex, often leading to precipitation of aluminum phosphate (AlPO₄). acs.org However, soluble complexes can form, particularly with organic phosphates. acs.orgcdnsciencepub.com Studies suggest that citrate is a more significant binder of Al³⁺ in blood serum than phosphate. nih.govacs.org
Table 2: Stability Constants (log K) of this compound with Selected Inorganic Anions
| Anion | Complex Type | log K (approx.) | Conditions (Temperature, Ionic Strength) | Reference |
| Fluoride | AlF²⁺ | 6.69 | 25°C, infinite dilution | nih.gov |
| Fluoride | AlF₂⁺ | 5.35 | 25°C, infinite dilution | nih.gov |
| Fluoride | AlF₃⁰ | 3.68 | 25°C, infinite dilution | nih.gov |
| Fluoride | AlF₄⁻ | 2.75 | 25°C, infinite dilution | nih.gov |
| Sulfate | AlSO₄⁺ | 3.84 | 25°C, infinite dilution | acs.orgacs.org |
| Sulfate | Al(SO₄)₂⁻ | 5.58 | 25°C, infinite dilution | acs.orgacs.org |
Note: Values are approximate and represent data at infinite dilution or specific conditions.
Polynuclear Hydroxothis compound Cluster Formation and Evolution
In aqueous solutions, particularly under conditions of increasing pH or partial hydrolysis, Al³⁺ cations tend to oligomerize, forming polynuclear hydroxoaluminum species. The most well-characterized of these is the Keggin-type cluster, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃. researchgate.netrsc.orgresearchgate.netrsc.org This cluster consists of a central tetrahedral [AlO₄] unit surrounded by four trimers of octahedral aluminum units, [Al₃(OH)₆(H₂O)₃]⁷⁺, linked by shared hydroxyl groups. rsc.orgresearchgate.net Various isomers of the Al₁₃ Keggin structure exist, including ε, δ, and γ forms, differing in the rotational arrangement of the trimers. researchgate.netrsc.orgrsc.org The formation of these clusters is a complex process influenced by pH, temperature, and the presence of other ions. rsc.orgresearchgate.netnih.gov The evolution of aluminum species in solution can lead from simple aqua ions to these large polynuclear structures. researchgate.netrsc.orgconsensus.app Dimeric species, such as oxo-bridged [Al₂O(OH)₆]²⁻, also form under alkaline conditions. acs.orgnih.govosti.gov
Stereochemical and Electronic Properties of this compound Coordination Compounds
The this compound, Al³⁺, typically exhibits a coordination number of 4 or 6 in its complexes. pearson.comquora.comaskfilo.compearson.com In the hexaaqua ion, [Al(H₂O)₆]³⁺, the coordination geometry is octahedral. usgs.gov This octahedral geometry is prevalent in many aluminum coordination compounds, where the Al³⁺ ion is surrounded by six donor atoms from ligands. However, tetrahedral coordination (coordination number 4) is also observed, for example, in AlN where Al³⁺ is coordinated to four nitride ions. pearson.com
Compound List:
this compound (Al³⁺)
Aluminum acetate complexes (e.g., Al(AcO)²⁺, Al(OH)(AcO)⁺, Al(AcO)₂⁺)
Aluminum citrate complexes (e.g., AlCit⁻, Al(H)Cit⁺, Al(H₂)Cit²⁺)
Aluminum oxalate complexes (e.g., Al(Ox)⁺)
Aluminum lactate complexes
Aluminum fluoride complexes (e.g., AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻, AlF₅²⁻, AlF₆³⁻)
Aluminum sulfate complexes (e.g., AlSO₄⁺, Al(SO₄)₂⁻)
Aluminum phosphate complexes (e.g., AlPO₄, Al(HPO₄)⁺)
Polynuclear hydroxoaluminum cations (e.g., [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺)
Dimeric hydroxoaluminum species (e.g., [Al₂O(OH)₆]²⁻)
Aluminum hexaaqua ion ([Al(H₂O)₆]³⁺)
Aluminum nitride (AlN)
Aluminum monohydroxide (boehmite)
Aluminum trihydroxides (bayerite, nordstrandite, gibbsite)
Aluminum-quinoline complexes
Aluminum-formazanate complexes
Aluminum-benzo[b]thiophene complexes
Aluminum-glyceralphosphate complexes
Aluminum-glycerophosphorylcholine complexes
Aluminum-nitride powder suspensions
Environmental Geochemistry and Transport Mechanisms of Aluminum Cation
Mobilization Processes of Aluminum Cation in Acidic Environments
In acidic environments, typically with a pH below 5.5, the mobilization of the this compound is significantly enhanced. researchgate.net Under these conditions, aluminum-bearing minerals, which are abundant in soils and sediments, undergo dissolution, releasing Al³⁺ into the soil solution and aquatic systems. mdpi.com The primary source of aqueous aluminum is often organically bound aluminum. nih.gov
Acid deposition, commonly known as acid rain, is a major contributor to the acidification of soils and surface waters, leading to increased aluminum mobilization. nih.govacs.org The presence of strong organic acids can also contribute to the mobilization of inorganic aluminum. nih.gov As the pH of the soil solution decreases, hydrogen ions (H⁺) displace aluminum cations from the exchangeable sites on soil particles, increasing the concentration of dissolved Al³⁺. researchgate.net The solubility of aluminum compounds increases dramatically at pH levels below 5.5. researchgate.net
The process of aluminum mobilization is also influenced by the cation exchange capacity (CEC) and the amount of soil organic matter (SOM). researchgate.net Soils with higher CEC can retain more H⁺, leading to a greater release of exchangeable aluminum. researchgate.net Conversely, SOM can inhibit the mobilization of aluminum by forming stable complexes with it, thereby reducing the concentration of free, toxic Al³⁺. researchgate.net
A study on acidic forest soils demonstrated that in horizons with lower base saturation, more dissolved aluminum remained in the solution. nih.gov It was also found that organically bound aluminum was the main source of aqueous aluminum, while exchangeable aluminum played a key role in regulating its solubility during soil acidification. nih.gov
Table 1: Factors Influencing this compound Mobilization in Acidic Environments
| Factor | Influence on Al³⁺ Mobilization | References |
| Low pH (<5.5) | Increases the dissolution of aluminum-bearing minerals and the release of Al³⁺. | researchgate.netmdpi.com |
| Acid Deposition | Contributes to soil and water acidification, enhancing Al³⁺ mobilization. | nih.govacs.org |
| Strong Organic Acids | Can contribute to the mobilization of inorganic aluminum. | nih.gov |
| Cation Exchange Capacity (CEC) | Higher CEC can lead to greater release of exchangeable Al³⁺ as it adsorbs more H⁺. | researchgate.net |
| Soil Organic Matter (SOM) | Can inhibit Al³⁺ mobilization by forming stable complexes. | researchgate.net |
Speciation and Bioavailability Dynamics of this compound in Soil and Aquatic Systems
The speciation of aluminum, or the distribution of aluminum among its various chemical forms, is a critical factor determining its bioavailability and potential toxicity. In soil and aquatic systems, the this compound can exist in various forms, including the free hydrated ion ([Al(H₂O)₆]³⁺, often simplified as Al³⁺), and various monomeric and polymeric hydroxy-aluminum complexes (e.g., Al(OH)²⁺, Al(OH)₂⁺), as well as complexes with organic and inorganic ligands. mdpi.comresearchgate.net
The pH of the medium is the primary determinant of aluminum speciation. researchgate.net In highly acidic conditions (pH < 5.0), the free Al³⁺ ion is the dominant and most bioavailable, and therefore most toxic, form. mdpi.com As the pH increases, hydrolysis occurs, leading to the formation of hydroxy-aluminum species. mdpi.com The toxicity of aluminum is highly dependent on its chemical form, with inorganic monomeric aluminum species being unequivocally toxic to many organisms.
The presence of dissolved organic matter (DOM) significantly influences aluminum speciation and bioavailability. researchgate.net DOM can form strong complexes with Al³⁺, reducing the concentration of the free, toxic ion. researchgate.net Similarly, fluoride (B91410) and sulfate (B86663) ions can also form complexes with aluminum, affecting its bioavailability.
The bioavailability of aluminum is not solely dependent on its concentration in the solution but is strongly influenced by competition with other cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), for uptake sites on biological membranes. frontiersin.org Protons (H⁺) can also compete with metal cations for binding sites on organisms, particularly in acidic environments. frontiersin.org
Table 2: Predominant Aluminum Species at Different pH Ranges in Aquatic Systems
| pH Range | Predominant Aluminum Species | Bioavailability/Toxicity | References |
| < 5.0 | Al³⁺ (free hydrated ion) | High | mdpi.com |
| 5.0 - 6.5 | Al(OH)²⁺, Al(OH)₂⁺ | Moderate to High | mdpi.com |
| 6.5 - 8.0 | Al(OH)₃ (solid precipitate, gibbsite) | Low | mdpi.com |
| > 8.0 | Al(OH)₄⁻ | Increases, but generally less toxic than Al³⁺ | mdpi.com |
Interfacial Interactions of this compound with Mineral Phases
The transport and fate of the this compound in the environment are significantly controlled by its interactions with the surfaces of mineral phases, such as clay minerals and metal oxides. These interactions primarily occur through adsorption, desorption, and cation exchange mechanisms.
Aluminum cations can be adsorbed onto the surfaces of clay minerals (e.g., montmorillonite, kaolinite) and metal oxides (e.g., iron and aluminum oxides). researchgate.netresearchgate.net This adsorption is a relatively rapid process and involves the formation of surface complexes. researchgate.net The mechanism of adsorption can be through electrostatic interactions or the formation of inner-sphere complexes via ligand exchange with surface hydroxyl groups. usda.gov
The pH of the surrounding solution is a critical factor influencing adsorption. The surface charge of many minerals is pH-dependent. uottawa.ca At pH values below the point of zero charge (ZPC) of a mineral, its surface is positively charged, repelling cations. Above the ZPC, the surface is negatively charged, favoring the adsorption of cations like Al³⁺. uottawa.ca The adsorption of aluminum on clay minerals has been shown to be significant, with removal percentages exceeding 98% on Na-bentonite in some studies. researchgate.net
Desorption is the reverse process, where adsorbed aluminum cations are released back into the solution. Changes in environmental conditions, such as a decrease in pH, can lead to the desorption of aluminum as H⁺ ions compete for adsorption sites. uottawa.ca
Cation exchange is a key process in soils and geologic media that influences the mobility of the this compound. uottawa.ca Clay minerals and organic matter possess negatively charged sites on their surfaces, which can hold onto positively charged ions (cations) like Al³⁺, Ca²⁺, Mg²⁺, K⁺, and Na⁺. scirp.org These adsorbed cations can be exchanged with other cations present in the soil solution. uottawa.ca
In acidic soils, a high concentration of H⁺ in the soil solution leads to the displacement of base cations (like Ca²⁺ and Mg²⁺) from the exchange sites, which are then replaced by H⁺ and, more significantly, by Al³⁺ released from mineral dissolution. researchgate.net This results in an increase in what is termed "exchangeable acidity," which is largely composed of exchangeable aluminum. scirp.org The effective cation exchange capacity (CECeff) in acidic soils is significantly contributed by exchangeable aluminum, ranging from 21% to 44% in some Swiss forest subsoils. frontiersin.org
The cation exchange process is reversible. For instance, the application of lime (calcium carbonate) to acidic soils raises the pH and introduces a high concentration of Ca²⁺, which can then displace the exchangeable Al³⁺, leading to its precipitation as less harmful aluminum hydroxides. scirp.org
Table 3: Cation Exchange Selectivity on a Hypothetical Clay Surface
| Cation | Relative Selectivity for Exchange Sites |
| Al³⁺ | High |
| Ca²⁺ | Moderate |
| Mg²⁺ | Moderate |
| K⁺ | Low |
| Na⁺ | Low |
Note: This table represents a generalized selectivity sequence. The actual order can vary depending on the specific clay mineral, cation concentration, and other solution properties.
Computational Modeling of this compound Geochemical Cycling
Computational modeling has become an indispensable tool for understanding and predicting the complex geochemical cycling of the this compound. mdpi.comnih.gov Geochemical models, such as PHREEQC, can simulate a wide range of processes, including mineral dissolution and precipitation, aqueous speciation, and surface complexation reactions. mdpi.com
These models use thermodynamic databases to calculate the equilibrium state of a chemical system under defined conditions. For instance, they can predict the speciation of aluminum in a river water sample given its pH, temperature, and the concentrations of other dissolved ions and ligands. researchgate.net This is crucial for assessing the potential toxicity of aluminum, as it is the speciation, not the total concentration, that dictates its biological impact.
Kinetic models are also employed to simulate the rates of geochemical reactions, such as the dissolution of aluminum-bearing minerals or the transformation of one aluminum species to another. mdpi.com These models are essential for understanding the time-dependent behavior of aluminum in dynamic environmental systems.
Furthermore, transport models can be coupled with geochemical models to simulate the movement of aluminum through soils and groundwater. These coupled models can help predict the plume of aluminum contamination from a source and assess the potential for natural attenuation processes to mitigate its impact. The development of a comprehensive biogeochemical cycle for aluminum, aided by computational modeling, is crucial for understanding its abundance in the biosphere and its potential role in biochemical evolution. nih.govresearchgate.net
Molecular and Mechanistic Studies of Aluminum Cation in Biological Systems
Fundamental Mechanisms of Aluminum Cation Interaction with Biological Macromolecules
The this compound, Al³⁺, exhibits a strong affinity for oxygen-donor ligands, making it highly reactive with biological macromolecules such as proteins and nucleic acids. These interactions can lead to significant alterations in their structure and function.
This compound readily binds to various proteins, often leading to substantial conformational changes that can impair their biological activity. Its high charge density and affinity for phosphate (B84403) and carboxylate groups enable it to interact with specific sites on protein surfaces and within their active centers.
Photosystem II (PSII) Polypeptides: Al³⁺ binding to PSII polypeptides induces significant alterations in protein secondary structure, characterized by a reduction in α-helical content and an increase in β-sheet and random coil structures. nih.gov This conformational shift is associated with the release of extrinsic polypeptides and the disorganization of the Mn₄O₅Ca cluster, ultimately inhibiting PSII electron transport. nih.gov
β-Amyloid Peptide (Aβ1-40): Al³⁺ promotes a conformational transition in the β-amyloid peptide from an α-helical to a β-pleated sheet structure. This change is implicated in the aggregation of Aβ, a process central to the pathology of Alzheimer's disease. researchgate.net
Neurofilament Proteins (NF-M): In phosphorylated neurofilament fragments, Al³⁺ binding induces significant conformational changes, favoring the formation of β-pleated-sheet structures that can lead to precipitation. nih.gov These interactions suggest a role for aluminum in the formation of neurofibrillary tangles. nih.gov
General Protein Interactions: Al³⁺ can disrupt metalloproteins by substituting for essential metal ions like Mg²⁺, altering the electronic and structural characteristics of the protein. ehu.eusresearchgate.net It competes with essential metals such as Mg²⁺, Ca²⁺, and Fe³⁺ for binding sites on various proteins, potentially compromising their normal functions. researchgate.netrsc.org
Table 4.1.1: this compound Interactions with Proteins
| Protein/System | Interaction Type | Observed Conformational Change | Functional Impact |
|---|---|---|---|
| Photosystem II (PSII) polypeptides | Binding to intrinsic and extrinsic polypeptides | Reduction of α-helix, increase in β-sheet and random coil | Inhibition of electron transport, disorganization of OEC |
| Calpain | Binding to enzyme | Irreversible reduction in activity | Modulation of proteolytic activity |
| β-amyloid peptide (Aβ1-40) | Binding to peptide | α-helix to β-pleated sheet transition | Aggregation, potential neurotoxicity |
| Neurofilament protein (NF-M) fragments (phosphorylated) | Binding to COO⁻ and PO₃H⁻ groups | High β-pleated-sheet content, precipitation | Potential role in neurofibrillary tangle formation |
This compound interacts with nucleic acids, including DNA and RNA, influencing their structure and function. These interactions can lead to DNA compaction, altered conformations, and interference with DNA-protein binding.
DNA Compaction and Chromatin Structure: Al³⁺ exhibits a potent ability to irreversibly compact DNA and chromatin structures. nih.gov It can specifically target euchromatic regions of brain cell nuclei, leading to their compaction into heterochromatin, thereby disrupting gene expression patterns. nih.gov
DNA Conformation: Al³⁺ ions can directly alter the conformation of both single- and double-stranded DNA, as evidenced by changes in their migration patterns in gel electrophoresis. oup.comoup.com
Transcription Factor Binding: Al³⁺ inhibits the interaction of Transcription Factor IIIA (TFIIIA) with DNA, including its ability to bind single-stranded DNA and promote renaturation. oup.comoup.com This inhibition is thought to occur at the N-terminal fingers of TFIIIA, potentially mediated by Al³⁺ binding to the protein's zinc finger domains. oup.com
Table 4.1.2: this compound Interactions with Nucleic Acids
| Target | Interaction Type | Observed Effect/Mechanism | Functional Impact |
|---|---|---|---|
| DNA/Chromatin | Compaction | Irreversible compaction of DNA-protein complexes; euchromatin to heterochromatin | Disruption of gene expression |
| DNA (single/double-stranded) | Binding | Alteration of conformation, retarded gel migration | Structural modification |
Competitive Inhibition Mechanisms of this compound with Essential Metal Ions
Due to its similar ionic radius and charge to essential divalent and trivalent cations, Al³⁺ frequently competes with these ions for binding sites on biomolecules and transport systems. This competition can disrupt cellular homeostasis and biochemical processes.
Competition with Mg²⁺: Al³⁺ can substitute for Mg²⁺ in protein binding sites, leading to altered protein structures and functions. ehu.eusresearchgate.net Magnesium is known to alleviate aluminum rhizotoxicity, possibly through mechanisms involving electrostatic changes at the root surface. redalyc.orgresearchgate.net
Competition with Ca²⁺: Al³⁺ competes with Ca²⁺ for binding sites and can interfere with calcium signaling pathways. It perturbs oscillatory calcium signaling in hepatocytes, altering the frequency and duration of calcium spikes. nih.gov While Al³⁺ can block Ca²⁺ channels in plant roots, this effect is not specific to Al-sensitive or resistant cultivars. oup.com The ameliorative effect of Ca²⁺ against Al³⁺ toxicity is not explained by simple Ca²⁺ displacement. researchgate.net
Competition with Fe²⁺/Fe³⁺: Al³⁺ competes with iron for binding to transferrin. rsc.orgmedscape.com Aluminum-citrate complexes may also influence iron redox cycling, potentially favoring the Fenton reaction. nih.gov
Competition with Zn²⁺: Al³⁺ can compete with Zn²⁺ for binding sites on proteins. researchgate.net
Table 4.2: Competitive Inhibition of Essential Metal Ions by this compound
| Essential Metal Ion | Competing Metal Ion | Target/Mechanism | Observed Effect |
|---|---|---|---|
| Mg²⁺ | Al³⁺ | Protein binding sites | Substitution of Mg²⁺, disruption of metalloproteins |
| Ca²⁺ | Al³⁺ | Protein binding sites, Ca²⁺ channels, Ca²⁺ signaling | Competition for binding, perturbation of Ca²⁺ oscillations, Ca²⁺ channel blocking |
| Fe²⁺/Fe³⁺ | Al³⁺ | Transferrin binding, redox cycling | Competition for transferrin, potential influence on reactive oxygen species generation |
Cellular and Subcellular Mechanistic Responses to this compound Exposure
This compound exerts its effects within cells by interacting with cellular membranes and modulating intracellular signaling pathways, leading to a cascade of biochemical and physiological responses.
The plasma membrane serves as a primary interface for Al³⁺ entry and interaction, influencing membrane integrity and ion transport.
Plasma Membrane Binding: Al³⁺ exhibits significant binding to plasma membrane phospholipids, particularly phosphatidylinositol-4,5-bisphosphate, indicating a strong affinity for membrane lipids. nih.gov This interaction can lead to membrane rigidification. d-nb.info
Ion Flux Perturbations: Al³⁺ can disrupt ion homeostasis by inhibiting the influx of essential cations such as Ca²⁺, NH₄⁺, and K⁺, while simultaneously increasing Cl⁻ influx. nih.gov It also interferes with cation binding within the cell wall. nih.gov Furthermore, Al³⁺ can depolarize the plasma membrane in plant roots, a phenomenon potentially linked to glutamate (B1630785) receptor signaling. oup.com
Plasma Membrane H⁺-ATPase: In plant cells, Al³⁺ can modulate the activity of the plasma membrane H⁺-ATPase. In aluminum-resistant cultivars, Al³⁺ can enhance the phosphorylation of the H⁺-ATPase and its interaction with 14-3-3 proteins, leading to increased H⁺-ATPase activity and citrate (B86180) exudation as a detoxification mechanism. frontiersin.orgfrontiersin.org
Lipid Peroxidation: Al³⁺ can induce lipid peroxidation in membrane lipids, often exacerbated by the presence of iron and the generation of reactive oxygen species. nih.gov
Table 4.3.1: this compound Interactions with Plasma Membrane and Ion Fluxes
| Target | Interaction Type | Observed Effect/Mechanism | Functional Impact |
|---|---|---|---|
| Plasma Membrane Phospholipids | Binding | High affinity binding to lipids, especially phosphatidylinositol-4,5-bisphosphate | Membrane rigidification, altered membrane properties |
| Plasma Membrane Potential | Depolarization | Induces plasma membrane depolarization | Alters ion transport and cellular signaling |
| Ion Influx/Efflux | Inhibition/Stimulation | Inhibits Ca²⁺, NH₄⁺, K⁺ influx; increases Cl⁻ influx | Perturbation of ion homeostasis |
| Plasma Membrane H⁺-ATPase | Modulation of phosphorylation and protein interaction | Activation of H⁺-ATPase and citrate exudation (in resistant plants) | Al detoxification mechanism |
Once inside the cell, Al³⁺ can interfere with various intracellular signaling pathways, disrupting cellular communication and metabolic processes.
Phosphoinositide Signaling: Al³⁺ significantly impacts phosphoinositide signaling pathways, notably inhibiting the phospholipase C (PLC)/diacylglycerol kinase (DGK) route involved in phosphatidic acid (PA) formation. tandfonline.comtandfonline.comnih.gov This modulation can lead to the generation or alteration of cellular signal cascades. tandfonline.comtandfonline.com
Calcium Signaling: Al³⁺ disrupts calcium (Ca²⁺) signaling by affecting the phosphoinositide-mediated pathway. In hepatocytes, it alters the frequency and duration of Ca²⁺ oscillations. nih.gov In plant roots, Al³⁺ can increase intracellular Ca²⁺ levels, potentially mediated by glutamate receptors and affecting Ca²⁺ channels. oup.com
G-Protein Coupled Receptors (GPCRs) and Kinase Pathways: Al³⁺ can activate G-proteins and signaling cascades involving diacylglycerol (DAG) and protein kinase C (PKC), stimulating cellular processes like DNA synthesis in osteoblasts. researchgate.netnih.gov These pathways can lead to the activation of gene transcription and ion channels. researchgate.net
Table 4.3.2: Intracellular Signaling Pathway Modulation by this compound
| Signaling Pathway/Component | Mechanism of Modulation | Observed Effect | Functional Consequence |
|---|---|---|---|
| Phosphoinositide signaling (e.g., PA formation) | Inhibition of PLC/DGK route | Inhibition of PA formation | Modulation of cellular signal cascades |
| Calcium (Ca²⁺) signaling | Perturbation of oscillations, channel modulation | Altered Ca²⁺ oscillation patterns, increased intracellular Ca²⁺ | Disruption of cellular communication, potential toxicity |
Compound List:
this compound (Al³⁺)
Magnesium (Mg²⁺)
Calcium (Ca²⁺)
Iron (Fe²⁺, Fe³⁺)
Zinc (Zn²⁺)
Cadmium (Cd²⁺)
Lead (Pb²⁺)
Indium (In³⁺)
Lanthanum (La³⁺)
Gadolinium (Gd³⁺)
Neomycin
Phosphatidylinositol-4,5-bisphosphate
Citrate
Adenosine 5'-monophosphate (5'-AMP)
Adenosine triphosphate (ATP)
Inositol 1,4,5-trisphosphate (IP₃)
Diacylglycerol (DAG)
Phosphatidic acid (PA)
Phospholipase C (PLC)
Diacylglycerol kinase (DGK)
Phospholipase D (PLD)
Protein Kinase C (PKC)
Heterotrimeric G-proteins
Transcription Factor IIIA (TFIIIA)
β-amyloid peptide (Aβ1-40)
Tau protein (MAPT)
Calpain
Photosystem II (PSII) polypeptides
Neurofilament protein (NF-M) fragments
Glutamate
H⁺-ATPase
14-3-3 proteins
Oxidative Stress Induction Mechanisms by this compound
This compound, while not directly participating in redox reactions, can induce oxidative stress within biological systems through several indirect mechanisms. It can disrupt cellular processes, leading to an overproduction of reactive oxygen species (ROS) nih.govresearchgate.netnih.gov. This imbalance between ROS production and the cell's antioxidant defense capacity results in oxidative damage nih.govresearchgate.netnih.gov.
Key mechanisms by which the this compound induces oxidative stress include:
Mitochondrial Dysfunction: this compound can interfere with the mitochondrial electron transport chain, particularly at Complex I and Complex III. This disruption leads to increased electron leakage, which in turn promotes the formation of superoxide (B77818) anion radicals (O₂⁻•) researchgate.netnih.gov.
Fenton Reaction Enhancement: this compound can indirectly promote ROS generation through Fenton-like reactions. It can enhance the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in the presence of hydrogen peroxide (H₂O₂), a process that generates highly reactive hydroxyl radicals (•OH) researchgate.netfrontiersin.org.
Enzymatic Antioxidant Inhibition: this compound can inhibit the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). This inhibition leads to a depletion of reduced glutathione (GSH) and a reduced capacity to detoxify ROS researchgate.netnih.gov.
Plasma Membrane Damage: this compound can interact with and alter the structure of the plasma membrane, leading to lipid peroxidation. This damage compromises membrane integrity and can favor radical chain reactions, especially in the presence of iron nih.govresearchgate.netscielo.br.
Signaling Pathway Disruption: this compound can affect signaling pathways, such as those involving nitric oxide (NO) and hydrogen peroxide (H₂O₂), disrupting the homeostasis between these molecules and potentially triggering programmed cell death (PCD) researchgate.net. It can also down-regulate transcription factors like Nrf2, a key regulator of the antioxidant system nih.gov.
These mechanisms collectively contribute to an increased oxidative burden, leading to damage to lipids, proteins, and nucleic acids, ultimately impairing cellular function and viability nih.govresearchgate.netnih.gov.
Plant Tolerance and Response Mechanisms to this compound Stress
Plants have developed sophisticated strategies to survive and thrive in aluminum-rich acidic soils. These strategies primarily involve preventing the toxic this compound from reaching sensitive cellular targets or detoxifying it once it has entered the plant tandfonline.comembrapa.brfrontiersin.org.
Transcription Factor and Hormonal Regulation in this compound Adaptation
Plant adaptation to this compound stress also involves intricate regulatory networks, including the action of transcription factors (TFs) and plant hormones frontiersin.orgfrontiersin.orgmdpi.complos.org. These components play crucial roles in signaling pathways that trigger and modulate aluminum tolerance mechanisms.
Transcription Factors (TFs): Several transcription factors have been identified as key regulators of aluminum tolerance. These TFs often control the expression of genes involved in organic acid transport, antioxidant defense, and other stress response pathways.
STOP1 (Sensitive to Proton Rhizotoxicity 1): This C2H2-type zinc finger transcription factor is critical for both proton and aluminum tolerance nih.govfrontiersin.orgfrontiersin.orgmdpi.com. STOP1 regulates the expression of downstream aluminum-resistance genes, including organic acid transporters like ALMT1 (aluminum-activated malate transporter 1) and MATE (multidrug and toxic compound extrusion) transporters nih.govfrontiersin.orgfrontiersin.org. While STOP1 expression itself may not be directly affected by aluminum, its protein accumulation and activity are modulated, potentially through post-transcriptional or post-translational mechanisms, such as regulation by F-box proteins like RAE1 nih.govmdpi.com.
WRKY Transcription Factors: This large family of transcription factors is known to influence a broad spectrum of plant responses to environmental stimuli, including aluminum stress. For instance, WRKY47 has been implicated in aluminum resistance by affecting cell wall binding of Al³⁺ frontiersin.org.
NAC Transcription Factors: These plant-specific transcription factors are involved in various cellular functions, including responses to environmental stimuli such as aluminum stress. They can mediate root growth and development triggered by aluminum plos.org.
ART1 (Aluminum Resistance Transcription Factor 1): In rice, ART1 is a homolog of STOP1 and plays a similar role in regulating aluminum tolerance genes frontiersin.org.
Phytohormones: Plant hormones are integral to the signaling cascades that mediate aluminum stress responses.
Auxin (IAA) and Ethylene (B1197577): Aluminum stress often leads to root growth inhibition, which is associated with increased ethylene synthesis and subsequent accumulation of auxin (IAA) nih.govfrontiersin.org. These hormonal changes can influence the expression of genes involved in root development and adaptation, such as PIN2 and YUC genes nih.govfrontiersin.org. Auxin and abscisic acid (ABA) have also been shown to activate the expression of ALMT1, potentially enhancing aluminum tolerance nih.govfrontiersin.org.
Jasmonic Acid (JA): Like auxin, JA can also be involved in pathways that block root growth under aluminum stress frontiersin.org.
Salicylic Acid (SA): Salicylic acid has been reported to play a role in modulating plant growth and defense systems under stress conditions semanticscholar.org.
The interplay between transcription factors and phytohormones forms a complex regulatory network that enables plants to perceive aluminum stress and activate appropriate defense and tolerance mechanisms, thereby ensuring survival and growth in challenging environments frontiersin.orgfrontiersin.orgmdpi.complos.org.
Aluminum Cation in Advanced Materials Science: Mechanistic Insights
Catalytic Roles of Aluminum Cation in Organic Transformations
The trivalent this compound (Al³⁺) possesses a unique electron-deficient structure, rendering it a potent Lewis acid. alfachemic.com This inherent Lewis acidity is the cornerstone of its extensive application as a catalyst in a wide array of organic transformations. alfachemic.comrsc.org By accepting electron pairs, the this compound can activate substrates, thereby lowering the activation energy for various reactions and often influencing their stereoselectivity. wikipedia.orgreed.edu
Lewis Acidity and Reaction Pathways in this compound Catalysis
The Lewis acidity of the this compound is central to its catalytic function. wikipedia.org As an electron pair acceptor, it interacts with Lewis basic sites in organic molecules, such as oxygen or nitrogen atoms, to enhance the reactivity of the substrate. wikipedia.org This interaction polarizes bonds and generates reactive intermediates, which then proceed through lower energy reaction pathways.
The catalytic activity of aluminum cations can be modulated by the ligands coordinated to the aluminum center. researchgate.net Chiral ligands, for instance, can create a chiral environment around the this compound, leading to enantioselective transformations. researchgate.net The steric and electronic properties of these ligands play a crucial role in the stability and reactivity of the catalytic species. researchgate.net
A variety of organic reactions are catalyzed by aluminum cations, including:
Diels-Alder reactions: Aluminum catalysts are widely used to promote these cycloaddition reactions. alfachemic.com
Michael additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds is effectively catalyzed by aluminum compounds. alfachemic.com
Friedel-Crafts reactions: In these reactions, a Lewis acid like aluminum chloride (AlCl₃) facilitates the generation of a carbocation for electrophilic aromatic substitution. wikipedia.orgresearchgate.net
Ene reactions: Aluminum catalysts can promote the reaction between an alkene with an allylic hydrogen and a compound containing a multiple bond. alfachemic.com
Cyanosilylation: The addition of a silyl (B83357) cyanide to a carbonyl group is another transformation catalyzed by aluminum complexes. alfachemic.com
The reaction pathway in this compound catalysis often involves the formation of an adduct between the aluminum species and the substrate. For example, in carbonyl activation, the this compound coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.net
Organothis compound Complexes in Polymerization and Fine Chemical Synthesis
Organoaluminum compounds, which feature a carbon-aluminum bond, are pivotal in both polymerization and fine chemical synthesis. wikipedia.org The behavior of these compounds is dictated by the polarity of the C-Al bond and the high Lewis acidity of the three-coordinated aluminum species. wikipedia.org
In the realm of polymerization , organoaluminum compounds are integral components of Ziegler-Natta catalysts, which are used for the production of polyolefins like polyethylene. wikipedia.orgwikipedia.org For instance, methylaluminoxane (B55162) (MAO) is a well-known organoaluminum compound used as a cocatalyst in the polymerization of alkenes. wikipedia.org The role of the organothis compound in these systems is to activate the transition metal catalyst and to act as a chain transfer agent.
The mechanism of olefin polymerization often involves a coordination-insertion pathway. The alkene monomer coordinates to the active metal center, followed by insertion into the metal-alkyl bond, leading to chain growth. Organoaluminum compounds can also be involved in side reactions, such as the reduction of imine groups in phenoxyimine ligands used in some catalyst systems. acs.org
In fine chemical synthesis , organoaluminum reagents are employed in a variety of transformations. Carboalumination, the addition of an organoaluminum compound across an alkene or alkyne, is a powerful tool for the stereoselective synthesis of complex organic molecules. wikipedia.org For example, the methylalumination of alkynes in the presence of a zirconium catalyst is used to synthesize stereodefined trisubstituted olefins, which are common structural motifs in natural products. wikipedia.org
Furthermore, organoaluminum cations have been developed as highly reactive catalysts for transformations such as the hydrosilylation of ketones and the dimerization of aldehydes. researchgate.net These catalysts often feature stabilizing ligands that prevent decomposition while maintaining high reactivity. researchgate.net
Table 1: Selected Organic Transformations Catalyzed by Aluminum Cations
| Reaction Type | Role of this compound | Example Application |
|---|---|---|
| Diels-Alder Reaction | Lewis acid activation of the dienophile | Synthesis of cyclic compounds |
| Michael Addition | Activation of the α,β-unsaturated carbonyl | Carbon-carbon bond formation |
| Friedel-Crafts Alkylation/Acylation | Generation of carbocation/acylium ion | Synthesis of substituted aromatic compounds |
| Alkene Polymerization | Co-catalyst in Ziegler-Natta systems | Production of polyolefins |
| Carboalumination | Addition of an organyl group across a multiple bond | Stereoselective synthesis of olefins |
This compound in Metal-Organic Frameworks (MOFs) and Porous Materials
Aluminum-based Metal-Organic Frameworks (Al-MOFs) have garnered significant attention due to their high stability, porosity, and the low cost and abundance of aluminum. researchgate.netduke.edu These crystalline porous materials are constructed from aluminum cations or clusters linked by organic ligands, creating a three-dimensional network with well-defined pores. mdpi.comdigitellinc.com
Structural Integration and Coordination Environments of this compound in MOFs
The this compound (Al³⁺) plays a crucial role as a node in the structure of Al-MOFs. duke.edu Due to its high charge and small ionic radius, it forms strong coordination bonds with the organic linkers, contributing to the exceptional thermal and chemical stability of many Al-MOFs. researchgate.netresearchgate.net
In the majority of Al-MOFs, the this compound exhibits an octahedral coordination environment, being coordinated to six oxygen atoms from the carboxylate groups of the organic linkers or from water/hydroxide (B78521) groups. researchgate.netresearchgate.net These AlO₆ octahedra can be connected in various ways to form secondary building units (SBUs), such as chains or clusters. duke.edumdpi.com For example, in the well-known MIL-53(Al), the AlO₆ octahedra share corners to form one-dimensional chains. researchgate.net In other structures like CAU-10-H, cis-corner-sharing AlO₆ octahedra form helical chains. mdpi.com
The choice of organic linker is critical in determining the final topology and pore structure of the Al-MOF. researchgate.net Linkers with different geometries and functionalities lead to a wide variety of frameworks with tailored pore sizes and chemical environments. researchgate.net
Mechanistic Aspects of Sorption and Reactivity within Aluminum MOF Frameworks
The porous nature of Al-MOFs makes them excellent candidates for applications in gas storage, separation, and catalysis. duke.eduresearchgate.net The mechanisms of sorption and reactivity within these frameworks are closely tied to their structural and chemical properties.
Sorption in Al-MOFs is driven by a combination of physisorption, involving van der Waals interactions, and chemisorption, where stronger interactions with the framework occur. digitellinc.com The pore size, shape, and surface chemistry of the MOF dictate its selectivity for different guest molecules. nih.gov For instance, the presence of open metal sites, where the this compound is not fully coordinated, can lead to strong interactions with polar molecules. nih.gov Some flexible Al-MOFs exhibit a "breathing" effect, where the framework undergoes structural changes upon guest adsorption, leading to hysteretic sorption behavior. nih.gov
Reactivity within Al-MOF frameworks can be attributed to several factors. The aluminum centers themselves can act as Lewis acid catalytic sites. nih.gov Confinement effects within the MOF pores can also influence reaction pathways and selectivities, sometimes leading to reactivity not observed in solution. nih.gov The organic linkers can also be functionalized with catalytic groups to create multifunctional materials. researchgate.net
The high surface area and ordered porosity of Al-MOFs allow for efficient access of reactants to the active sites and facile removal of products. rsc.org These materials have shown promise in a range of catalytic applications, including selective oxidation and carbon-carbon bond formation. researchgate.net
Table 2: Properties of Representative Aluminum-Based MOFs
| MOF Name | Organic Linker | Al³⁺ Coordination Environment | Key Features |
|---|---|---|---|
| MIL-53(Al) | Terephthalic acid | Octahedral (AlO₆) | Flexible framework ("breathing" effect), high thermal and chemical stability |
| CAU-10-H | Isophthalic acid | Octahedral (AlO₆) | Excellent chemical and water stability, 1D channels |
| Aluminum Fumarate (Al-fu) | Fumaric acid | Octahedral (AlO₆) | High water stability, 1D channels |
| CAU-1 | 2-Aminoterephthalic acid | Not specified | High surface area, rich in functional groups (-NH₂, -OH) |
Electrochemical Mechanisms in Rechargeable Aluminum-Ion Batteries
Rechargeable aluminum-ion batteries (AIBs) are a promising next-generation energy storage technology due to the high theoretical volumetric capacity, low cost, and abundance of aluminum. eurekalert.orgresearchgate.net The electrochemical mechanisms in AIBs are complex and involve the interplay between the aluminum anode, the cathode material, and the electrolyte.
A common electrolyte used in AIBs is a mixture of aluminum chloride (AlCl₃) and an organic chloride salt, such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl), which forms a chloroaluminate ionic liquid. In this electrolyte, several aluminum-containing cationic and anionic species are present, with their equilibrium depending on the AlCl₃ concentration. The primary electroactive species is often considered to be the tetrachloroaluminate anion (AlCl₄⁻).
During discharge , aluminum metal at the anode is oxidized, releasing electrons and forming aluminum cations that react with chloride ions in the electrolyte. A simplified representation of the anode reaction is: Al + 7AlCl₄⁻ → 4Al₂Cl₇⁻ + 3e⁻
At the cathode , the AlCl₄⁻ anions are intercalated into the host material. For a graphite (B72142) cathode, the reaction is: Cₙ + AlCl₄⁻ → Cₙ[AlCl₄] + e⁻
During charging , these processes are reversed.
The specific charge storage mechanism at the cathode can vary depending on the material used. Cathode materials are broadly classified based on the charge carrier they host, which can include Al³⁺, AlCl₄⁻, or other chloroaluminate species. eurekalert.orgresearchgate.net The development of high-performance cathode materials that can efficiently and reversibly accommodate these charge carriers with fast kinetics is a major area of research in AIBs. researchgate.net Challenges include finding materials with high specific capacity, good cycling stability, and high operating voltage. rsc.orgscispace.com
Table 3: Comparison of Charge Carriers in Rechargeable Aluminum Batteries
| Charge Carrier | Advantages | Challenges |
|---|---|---|
| Al³⁺ | High charge density (3 electrons per ion) | Sluggish kinetics due to strong electrostatic interactions with the host lattice |
| AlCl₄⁻ | Faster kinetics compared to Al³⁺ | Lower charge density, requires specific host structures |
| AlCl₂⁺/AlCl²⁺ | Potential for different electrochemical reactions | Complex electrolyte chemistry and reaction mechanisms |
| Cl⁻ | Can enable conversion-type reactions | Potential for side reactions and corrosion |
Conversion Reaction Mechanisms Involving this compound in Electrode Materials
Conversion reactions represent an alternative energy storage mechanism to intercalation, where the electrode material undergoes a chemical transformation to form new compounds upon reaction with the working ion. nih.gov These reactions often involve the complete breakdown and reformation of the crystal lattice and can offer higher specific capacities compared to intercalation. rsc.orgnih.gov
Metal Chalcogenides and Halides:
A variety of metal sulfides have been investigated as conversion-type cathodes for AIBs. The general mechanism involves the reduction of the transition metal and the formation of aluminum sulfide (B99878) (Al₂S₃). rsc.org
Examples of Conversion Materials: Cathodes such as iron(II) sulfide (FeS₂), nickel sulfide (NiS), and nickel subsulfide (Ni₃S₂) undergo conversion reactions where the transition metal is reduced to a lower valence state, forming Al₂S₃. rsc.org Similarly, materials like nickel phosphide (B1233454) (Ni₂P), cobalt phosphide (Co₂P), and cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) show the reduction of the transition metal to a zero-valent state during the conversion process. rsc.org
Sulfur and Selenium Cathodes: Sulfur is a particularly promising conversion cathode due to its high theoretical specific capacity of 1675 mAh g⁻¹. rsc.org In chloroaluminate ionic liquid electrolytes, sulfur undergoes a reversible oxidation-reduction process. rsc.org Similarly, selenium can be reversibly oxidized in these electrolytes, with the formation of selenium chloride (Se₂Cl₂) being identified as a charge product. rsc.org Iodine has also been explored as a conversion-type cathode in aqueous "water-in-salt" electrolytes, where it undergoes a reversible reaction with iodide ions, forming polyiodide intermediates (I₃⁻ and I₅⁻). nih.govsslab.org.cn
Reaction Pathways:
The conversion reaction in AIBs can be generalized as: MₓYᵧ + zAl³⁺ + 3ze⁻ ↔ xM + (z/2)Al₂Y₃ where M is a transition metal and Y is a chalcogen.
A key distinction from lithium-ion batteries is the higher redox potential of Al³⁺/Al, which can influence the potential and extent of the conversion reactions. rsc.org
Table 2: Examples of Conversion Reaction Mechanisms in AIB Cathodes
| Cathode Material | Reaction Products | Key Features |
| Metal Sulfides (e.g., FeS₂, NiS) | Transition Metal + Al₂S₃ | The transition metal is reduced to a lower or zero valence state. rsc.org |
| Sulfur (S) | Aluminum Sulfide (Al₂S₃) | High theoretical specific capacity (1675 mAh g⁻¹); challenges include voltage hysteresis and slow kinetics. rsc.org |
| Selenium (Se) | Selenium Chloride (Se₂Cl₂) | Reversible oxidation in chloroaluminate ionic liquids. rsc.org |
| Iodine (I₂) | Iodide (I⁻) via polyiodide intermediates | Investigated in aqueous electrolytes, enabling high-rate performance. nih.govsslab.org.cn |
This compound Transport and Electrodeposition in Ionic Liquid and Aqueous Electrolytes
The electrolyte plays a critical role in an aluminum-ion battery, facilitating the transport of charge-carrying ions between the anode and cathode and enabling the reversible electrodeposition and stripping of aluminum at the anode. acs.org The behavior of the this compound, or more accurately, its complexed forms, differs significantly between ionic liquid and aqueous electrolytes.
Ionic Liquid Electrolytes:
Room-temperature ionic liquids (RTILs), particularly those based on chloroaluminates, are the most widely used electrolytes for non-aqueous AIBs. acs.orgmdpi.com These are typically mixtures of aluminum chloride (AlCl₃) and an organic chloride, such as 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl). acs.orgdau.edu
Speciation and Transport: In these electrolytes, aluminum exists as anionic complexes, primarily AlCl₄⁻ and, in Lewis acidic compositions (molar ratio of AlCl₃ to organic chloride > 1), Al₂Cl₇⁻. acs.orgnih.gov The transport of charge is therefore dominated by the movement of these anions. The physical properties of the ionic liquid, such as viscosity and conductivity, are influenced by the size and nature of the organic cation. nih.gov For instance, electrolytes based on [EMIm]Cl generally exhibit higher conductivity than those with larger cations like 1-methyl-1-propylpyrrolidinium (B8573862) chloride (Py₁₃Cl). nih.gov
Electrodeposition Mechanism: The electrodeposition of aluminum from these ionic liquids is believed to proceed via the reduction of the Al₂Cl₇⁻ anion: 4Al₂Cl₇⁻ + 3e⁻ ↔ Al + 7AlCl₄⁻ This process allows for the reversible plating and stripping of aluminum on the anode. acs.org
Aqueous Electrolytes:
The use of aqueous electrolytes in AIBs is attractive due to their low cost, high ionic conductivity, and enhanced safety. utoronto.casciopen.com However, the electrochemistry of aluminum in water is complicated by its highly negative reduction potential (−1.67 V vs. SHE), which is below the hydrogen evolution potential. mdpi.comosti.gov
Challenges: The reactivity of Al³⁺ with water leads to the formation of a passivating aluminum oxide/hydroxide layer on the metal surface, which hinders reversible electrodeposition. researchgate.netnih.gov Additionally, the strong solvation of Al³⁺ by water molecules to form [Al(H₂O)₆]³⁺ makes it difficult to reduce.
Strategies for Reversible Electrodeposition: To overcome these challenges, researchers have explored various strategies. One approach involves using "water-in-salt" electrolytes, where a high concentration of salt, such as aluminum bis(trifluoromethanesulfonyl)imide (Al[TFSI]₃), reduces the activity of water and widens the electrochemical window. nih.gov Another strategy is the use of organic ligands to form stable aluminum complexes in aqueous solutions, which can lower the reduction potential of the aluminum species by as much as 0.5V, making deposition more favorable over hydrogen evolution. osti.gov
Table 3: Comparison of this compound Behavior in Different Electrolytes
| Electrolyte Type | Dominant Aluminum Species | Transport Mechanism | Electrodeposition Challenges |
| Chloroaluminate Ionic Liquids | AlCl₄⁻, Al₂Cl₇⁻ | Anionic complex diffusion. acs.org | Requires non-aqueous, inert conditions. dau.edu |
| Aqueous Solutions | [Al(H₂O)₆]³⁺ | Solvated cation diffusion. | Passivating oxide layer formation; hydrogen evolution. osti.govresearchgate.net |
| "Water-in-Salt" Aqueous | Al³⁺ complexed with anions (e.g., TFSI⁻) | Modified solvated cation transport. | Mitigates passivation and widens the electrochemical window. nih.gov |
| Aqueous with Ligands | [Al(Ligand)ₓ]ⁿ⁺ | Complexed cation diffusion. | Lowers the reduction potential of aluminum. osti.gov |
Computational Design and Optimization of Aluminum-Containing Materials
Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for designing and optimizing materials for aluminum-ion batteries. researchgate.netdntb.gov.ua These simulations provide fundamental insights into material properties at the atomic level, guiding experimental efforts and accelerating the discovery of new, high-performance materials. mdpi.com
Applications of DFT in AIB Material Design:
Predicting Structural Stability and Intercalation Voltage: DFT calculations can be used to determine the formation energy of aluminum-intercalated compounds, which indicates the thermodynamic stability of the material upon Al³⁺ insertion. nih.gov For example, calculations on VO₂ showed that the structure remains stable as the number of intercalated aluminum atoms increases from 0 to 2, but distorts significantly beyond that. nih.gov The average intercalation voltage, a key performance metric, can also be predicted by calculating the change in Gibbs free energy during the intercalation reaction. mdpi.com
Understanding Electronic Structure and Conductivity: By analyzing the electronic density of states (DOS), researchers can determine the electronic properties of electrode materials. mdpi.com This is crucial for understanding how the electronic conductivity of a material changes upon aluminum intercalation and for designing materials with improved rate capabilities. For instance, studies on AlN monolayers as potential cathodes have shown that they maintain metallic behavior at different concentrations of intercalated AlCl₄⁻ clusters, which is beneficial for battery applications. researchgate.net
Investigating Ion Diffusion Pathways and Barriers: DFT is used to calculate the energy barriers for this compound (or its complexed form) diffusion within the crystal lattice of an electrode material. mdpi.com A lower diffusion barrier corresponds to faster ion transport and better rate performance. researchgate.net For example, the diffusion barrier for AlCl₄⁻ clusters between AlN monolayers was calculated to be 0.19 eV, suggesting high rate capability. researchgate.net
Simulating Electrolyte Behavior and Interfaces: Computational modeling is also applied to understand the complex behavior of electrolytes. DFT simulations can clarify the solvation structure of aluminum ions in different electrolytes, such as the coordination of Al³⁺ with anions and solvent molecules in aqueous and ionic liquid systems. acs.org This knowledge is vital for designing electrolytes that promote efficient ion transport and stable electrode-electrolyte interfaces.
Examples of Computationally Guided Discoveries:
AlN as a Cathode Material: DFT calculations proposed that an AlN monolayer could serve as a cathode material for the reversible intercalation of AlF₄⁻ clusters, predicting a theoretical specific capacity of 144.87 mAh g⁻¹. acs.org
Graphite Intercalation Compounds: DFT simulations have been used to study the intercalation of AlCl₄⁻ into graphite, revealing that the geometry of the intercalated anion and the gallery height between graphite layers depend on the intercalant density. rsc.org These simulations provided results that were highly consistent with experimental operando X-ray diffraction patterns. rsc.org
Computational design and optimization offer a powerful, synergistic approach when combined with experimental validation. By screening potential materials and elucidating reaction mechanisms, these methods significantly reduce the time and resources required to develop the next generation of advanced aluminum-containing materials for energy storage applications.
Advanced Analytical and Spectroscopic Characterization of Aluminum Cation Species
Speciation Methodologies for Aluminum Cation in Complex Matrices
Analyzing this compound species in complex matrices, such as environmental samples or biological fluids, presents significant challenges due to low concentrations, the presence of interfering substances, and the dynamic nature of aluminum speciation mdpi.com. Direct analytical methods are often preferred for their ability to identify and quantify specific aluminum forms.
Chromatographic methods are powerful tools for separating different aluminum species based on their chemical properties. Ion chromatography (IC), high-performance liquid chromatography (HPLC), and fast protein liquid chromatography (FPLC) are commonly employed.
Ion Chromatography (IC): IC has evolved into a sophisticated technique capable of separating inorganic and organic aluminum species, even in complex matrices chromatographyonline.com. High-performance chelation ion chromatography (HPCIC), utilizing chelating ion-exchangers, can differentiate between kinetically labile and stable aluminum species researchgate.netresearchgate.net. IC methods, often coupled with element-specific detection like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS), allow for the direct determination of various aluminum complexes, including those with organic ligands like citrates and oxalates mdpi.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC): HPLC offers versatile separation capabilities for aluminum speciation. When coupled with detectors such as Flame Atomic Absorption Spectrometry (FAAS) or ICP-MS, it can provide sensitive and selective analysis of aluminum species, including inorganic forms and fluoride (B91410) complexes shimadzu-webapp.eunih.gov. For instance, HPLC-ICP-MS has been used to achieve the full separation of aluminum fluoride complexes (e.g., AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻) and the free Al³⁺ ion in a single analytical cycle nih.gov.
Fast Protein Liquid Chromatography (FPLC): FPLC, particularly cation-exchange FPLC, is effective for separating positively charged monomeric aluminum species in aqueous solutions researchgate.netabcam.com. By using a gradient elution with ammonium (B1175870) nitrate (B79036) and detecting the separated species offline with Electrothermal Atomic Absorption Spectrometry (ETAAS), trace amounts of aluminum species can be quantified, even in soil extracts and natural water samples researchgate.net.
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Key Applications/Aluminum Species |
| Ion Chromatography (IC) | Iminodiacetic acid-silica | Nitric acid-potassium chloride | ICP-AES, ICP-MS | Inorganic and organic Al complexes, labile/stable species mdpi.comresearchgate.netresearchgate.net |
| HPLC | Cation exchange column | Nitric acid, organic ligands | ICP-MS, FAAS, UV-Vis | Al-fluoride complexes, Al³⁺, Al-citrate complexes shimadzu-webapp.eunih.gov |
| FPLC (Cation Exchange) | Mono S HR 5/5 | NH₄NO₃ gradient | ETAAS | Positively charged monomeric Al species researchgate.net |
Flow-injection analysis (FIA) is a technique that enables the rapid and precise control of reaction times, making it suitable for differentiating between kinetically labile and non-labile aluminum species psu.edudss.go.thmdpi.com. By minimizing reaction times within the manifold, FIA can prevent significant re-equilibration, allowing for the analysis of species that might otherwise interconvert psu.edudss.go.th. This approach is valuable for Al fractionation and speciation, especially in samples where matrix components could otherwise interfere with reaction rates psu.edumdpi.com. FIA can be coupled with various detection systems, offering a direct method for analysis psu.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
NMR spectroscopy, particularly ²⁷Al NMR, offers detailed insights into the local structural environments and coordination states of aluminum cations.
The ²⁷Al nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making ²⁷Al NMR a sensitive technique github.io. The quadrupolar nature of ²⁷Al (spin-5/2) leads to complex lineshapes that are sensitive to the local electric field gradients, providing information about aluminum's symmetry and ligation github.io. Chemical shifts in ²⁷Al NMR spectra are highly indicative of the coordination environment. For instance, tetrahedrally coordinated aluminum (AlO₄) typically resonates at higher chemical shifts (e.g., 50-145 ppm) compared to octahedrally coordinated aluminum (AlO₆) (e.g., -20 to +15 ppm) researchgate.netlmaleidykla.lt. This technique has been used to elucidate aluminum coordination in battery electrolytes github.io and geopolymer solutions, where broad, asymmetric bands indicate tetrahedral coordination researchgate.net.
| NMR Technique | Nucleus | Typical Chemical Shift Range (ppm) | Typical Environment/Species | References |
| ²⁷Al NMR | ²⁷Al | 50-145 | Tetrahedral Al (AlO₄) | researchgate.netlmaleidykla.lt |
| ²⁷Al NMR | ²⁷Al | -20 to +15 | Octahedral Al (AlO₆) | researchgate.netlmaleidykla.lt |
| ²⁷Al NMR | ²⁷Al | 45-80 | Tetrahedral Al in solutions | researchgate.net |
| ²⁷Al NMR | ²⁷Al | ~91, ~75 | Al environments in batteries | github.io |
In solid materials, particularly zeolites, solid-state NMR is indispensable for distinguishing between framework aluminum and extra-framework aluminum species. ²⁷Al Magic Angle Spinning (MAS) NMR and Multiple Quantum MAS (MQ-MAS) NMR are crucial for characterizing different aluminum sites within the aluminosilicate (B74896) framework and identifying structural changes induced by processes like cation exchange d-nb.inforsc.orgrsc.orgcjsc.ac.cndicp.ac.cn. Framework aluminum is typically tetrahedrally coordinated (AlO₄), while extra-framework aluminum can exist in various forms, such as hydroxylated species (e.g., AlOH), six-coordinated species (Al(VI)-EF), or oxide clusters rsc.orgrsc.orgcjsc.ac.cndicp.ac.cn. Cation exchange within zeolite structures can influence the ²⁷Al NMR spectra, sometimes leading to the formation of extra-framework aluminum species d-nb.infocjsc.ac.cndicp.ac.cn.
Mass Spectrometry Applications for this compound Cluster Identification and Dynamics
Mass spectrometry (MS) is a vital technique for identifying and characterizing this compound clusters and polynuclear species, providing insights into their dynamics and structural evolution scielo.brjh.eduresearchgate.netrsc.org. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly effective for analyzing solvated cluster ions and identifying aluminum nanoclusters in aqueous solutions scielo.brresearchgate.netrsc.org. ESI-MS allows for the determination of the size, charge state, and number of ligands associated with these clusters rsc.org.
MS can also be coupled with separation techniques, such as liquid chromatography, to analyze complex mixtures of aluminum species rsc.org. Studies on solvated cluster cations and anions offer a microscopic view of ion solvation and cluster dynamics as they transition from gas to condensed phases jh.edu. The ability of MS to monitor cluster evolution during synthesis and to analyze various species, including polynuclear hydrolytic complexes with Al₂-Al₇ cores, makes it a powerful tool in aluminum chemistry scielo.brrsc.org.
| MS Technique | Ionization Source | Analyte Type | Key Applications/Species Identified | References |
| ESI-MS | Electrospray | Al clusters, polynuclear species | Al nanoclusters, Al₂-Al₇ cores, solvated clusters | scielo.brresearchgate.netrsc.org |
| LC-MS | Various | Separated Al species | Al-fluoride complexes, Al³⁺ | nih.gov |
| MS | Laser Desorption/Ionization | Metal clusters | Size, charge state, ligand number of clusters | rsc.org |
Compound/Species Mentioned:
this compound (Al³⁺)
Aluminum-citrate species
Aluminum-oxalate species
Aluminum-fluoride complexes (AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻)
Framework aluminum
Extra-framework aluminum (Al(VI)-EF, AlOH)
Polynuclear aluminum species (e.g., Al₂-Al₇ cores)
Solvated aluminum cluster ions
Emerging Research Directions and Future Perspectives on Aluminum Cation Chemistry
Development of Novel Aluminum Cation Synthons and Precursors for Advanced Materials
The synthesis of well-defined this compound synthons is a cornerstone for the development of advanced materials with precisely controlled structures and functionalities. A significant area of progress lies in the creation of low-coordinate aluminum cations, which exhibit unique reactivity profiles.
Recent research has demonstrated the successful synthesis and characterization of three-coordinate aluminum cations stabilized by N-heterocyclic carbenes (NHCs). researchgate.net These compounds, with the general formula [(NHC)·AlMes2]⁺ (where Mes = 2,4,6-trimethylphenyl), are prepared through hydride abstraction from the corresponding alane precursors. researchgate.net The synthetic route and resulting cation structure are highly dependent on the reaction conditions. For instance, performing the synthesis in a coordinating solvent like diethyl ether leads to the formation of four-coordinate aluminum etherate cations. researchgate.net
The Lewis acidity of these novel aluminum cations is a key characteristic that dictates their potential applications. Theoretical and experimental assessments have shown that the Lewis acidity of the [(IMeMe)·AlMes2]⁺ cation is comparable to, or even greater than, that of well-known Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and tris(pentafluorophenyl)aluminum (Al(C6F5)3). researchgate.net This high Lewis acidity, combined with steric bulk provided by the mesityl groups, enables their use in Frustrated Lewis Pair (FLP) chemistry. researchgate.net FLPs are combinations of sterically hindered Lewis acids and bases that can activate small molecules. For example, the FLP formed from [(IMeMe)·AlMes2]⁺ and a bulky phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy3) can react with small molecules such as carbon dioxide, ethene, and 2-butyne. researchgate.net
The development of these and other novel this compound precursors is crucial for the synthesis of advanced materials, including:
Catalysts: The unique reactivity of low-coordinate aluminum cations makes them promising candidates for catalysts in a variety of organic transformations.
Polymerization Initiators: Well-defined aluminum cations can act as efficient initiators for the controlled polymerization of olefins and other monomers, leading to polymers with specific microstructures and properties.
Advanced Ceramics: this compound precursors can be utilized in sol-gel and other processes to create high-purity alumina (B75360) and other aluminum-containing ceramics with tailored porosity and thermal stability.
Table 1: Examples of Novel this compound Synthons
| Synthon/Precursor | General Formula | Key Features | Potential Applications |
|---|---|---|---|
| NHC-Stabilized Aluminum Cations | [(NHC)·AlR2]⁺ | High Lewis acidity, tunable steric and electronic properties. | FLP chemistry, catalysis. |
| Aluminum Etherate Cations | [(NHC)·AlR2(OEt2)]⁺ | Four-coordinate, stable precursors to three-coordinate cations. | Synthetic intermediates. |
| Mixed NHC/Phosphine Stabilized Cations | [(NHC)·AlR2(PR'3)]⁺ | Modulated reactivity through the choice of phosphine. | Small molecule activation. |
Interdisciplinary Approaches to this compound Reactivity and Environmental Fate
Understanding the behavior of aluminum cations in the environment is a complex challenge that necessitates interdisciplinary approaches, combining chemistry, biology, geology, and environmental science. The speciation of aluminum—its distribution among different chemical forms—is a critical factor governing its mobility, bioavailability, and toxicity in natural systems.
In soil and aquatic environments, the this compound (Al³⁺) can exist in various forms, including the free hydrated ion, partially hydrolyzed species (e.g., [Al(OH)]²⁺, [Al(OH)2]⁺), and complexes with organic and inorganic ligands. nih.gov The distribution of these species is highly dependent on factors such as pH, the presence of complexing agents, and the composition of the surrounding matrix.
Interdisciplinary research has revealed that a significant portion of water-soluble aluminum in soils exists as complexes with humic substances. nih.gov These aluminum-organic complexes can be either cationic or anionic, influencing their interaction with soil minerals and their uptake by plants and microorganisms. To elucidate this complex speciation, researchers employ a combination of analytical techniques and environmental modeling. For instance, the use of strongly acidic and weakly acidic cation exchangers allows for the separation of aluminum into distinct categories: Al³⁺ and its inorganic hydroxide (B78521) complexes, cationic aluminum-organic complexes, and anionic aluminum-organic complexes. nih.gov
The environmental fate of aluminum cations is also closely linked to their interaction with mineral surfaces and nanoparticles. The adsorption and desorption of aluminum species on clays, metal oxides, and silica (B1680970) nanoparticles play a crucial role in controlling the concentration of dissolved aluminum in natural waters. nih.gov These processes are influenced by the surface chemistry of the minerals, the pH of the solution, and the presence of competing ions.
Future research in this area will continue to benefit from interdisciplinary collaborations. For example, combining geochemical models with toxicological studies can provide a more comprehensive understanding of the environmental risks associated with aluminum. Furthermore, the application of advanced spectroscopic and microscopic techniques can provide molecular-level insights into the interactions of aluminum cations with complex environmental matrices.
Advanced Theoretical Frameworks for Predicting this compound Behavior in Complex Systems
Advanced theoretical and computational methods are becoming indispensable tools for predicting and understanding the behavior of aluminum cations in complex chemical systems. These frameworks provide insights that are often difficult or impossible to obtain through experimental methods alone.
Density Functional Theory (DFT) is another widely used computational method for investigating the properties of this compound complexes. DFT calculations can be employed to determine the geometric and electronic structures of these complexes, as well as their thermodynamic stability. For instance, ab initio DFT calculations have been used to study the interaction between vacancies and solute atoms in diluted aluminum alloys. bohrium.com These calculations provide relaxed atomic coordinates which can then be used to compute parameters that are directly comparable to experimental data from techniques like positron annihilation spectroscopy. bohrium.com This combined experimental and theoretical approach allows for the unambiguous identification of vacancy-solute-atom complexes and the determination of their binding energies. bohrium.com
The integration of computational modeling with experimental data is a key trend in this field. For example, molecular dynamics simulations are being coupled with advanced characterization techniques to understand the behavior of materials like graphene oxide in deep eutectic solvents, which can involve complex interactions with various cations. acs.org
Future directions in theoretical modeling of this compound behavior include:
Development of more accurate and efficient computational methods: This will enable the study of larger and more complex systems over longer timescales.
Multiscale modeling approaches: These methods will bridge the gap between the atomic scale and the macroscopic properties of materials and environmental systems.
Machine learning and artificial intelligence: These techniques can be used to accelerate the discovery of new aluminum-containing materials and to develop predictive models for their properties and reactivity.
Integration of Multimodal Analytical Techniques for Comprehensive this compound Speciation
A comprehensive understanding of this compound speciation requires the integration of multiple analytical techniques, as no single method can provide a complete picture of the distribution of aluminum species in a complex sample. This multimodal approach, often involving hyphenated techniques, is essential for accurately assessing the bioavailability, toxicity, and reactivity of aluminum. researchgate.net
Hyphenated techniques , which couple a separation method with a sensitive detection method, are particularly powerful for speciation analysis. researchgate.net A common example is the coupling of high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net HPLC can separate different aluminum species based on their size, charge, or polarity, while ICP-MS provides highly sensitive and element-specific detection.
Other important techniques for this compound speciation include:
Ion-exchange chromatography: This technique is used to separate aluminum species based on their charge, as discussed in the context of environmental samples. nih.gov
Flow-injection analysis (FIA): FIA can be combined with detectors like fluorescence spectroscopy to quantify specific aluminum species. nih.gov For example, the use of the fluorescent reagent lumogallion (B1664157) allows for the sensitive detection of aluminum. nih.gov
Electrochemical methods: Techniques like anodic stripping voltammetry can be used to determine the concentration of free and labile aluminum species. nih.gov
Spectroscopic techniques:
Nuclear Magnetic Resonance (NMR): 27Al-NMR spectroscopy is a powerful tool for probing the local coordination environment of aluminum in different chemical species. researchgate.net
UV-visible and fluorescence spectroscopy: These techniques, often combined with chemometric methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), can be used to study the complexation of aluminum cations with organic ligands. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS-MS) provide high sensitivity and can be used to identify and characterize different aluminum complexes. nih.gov
The integration of these techniques provides a more complete and accurate picture of aluminum speciation. For example, a combination of potentiometry, 1H-NMR, and MALDI-MS can be used to elucidate the interaction mechanisms of metal cations with biologically relevant ligands. nih.gov The choice of analytical techniques depends on the specific research question, the nature of the sample, and the concentration of the aluminum species of interest.
Future advancements in this area will likely involve the development of new and more sensitive analytical methods, as well as the further integration of existing techniques to provide multidimensional information on this compound speciation in a variety of complex matrices.
Q & A
Q. What strategies mitigate interference from competing cations (e.g., Fe³⁺) in Al³⁺ assays?
- Employ cation-exchange resins (e.g., Chelex-100) or masking agents (e.g., Tiron for Fe³⁺). Validate specificity via spike-recovery tests in complex matrices (e.g., soil leachates) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
